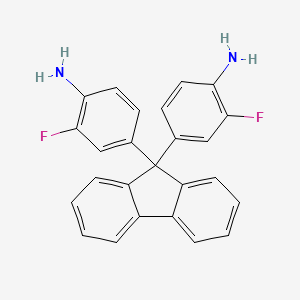

9,9-ビス(4-アミノ-3-フルオロフェニル)フルオレン

説明

9,9-Bis(4-amino-3-fluorophenyl)fluorene: is an organic compound with the molecular formula C25H18F2N2. It is a diamine derivative of fluorene, characterized by the presence of two amino groups and two fluorine atoms attached to the phenyl rings. This compound is known for its applications in the synthesis of polyimide materials, which are used in various high-performance applications due to their thermal stability and mechanical properties .

科学的研究の応用

Chemistry: 9,9-Bis(4-amino-3-fluorophenyl)fluorene is used in the synthesis of polyimide materials, which are known for their thermal stability and mechanical strength. These materials are used in high-performance applications such as aerospace, electronics, and automotive industries .

Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for potential use in drug development and biomedical research due to their unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of advanced polymers and resins. Its ability to form stable, high-performance materials makes it valuable in the manufacturing of electronic components, coatings, and adhesives .

作用機序

Target of Action

It is known that this compound is a diamine organic compound used in the preparation of polyimide (pi) materials .

Mode of Action

The compound interacts with its targets through its two primary amine groups. These groups react readily with other compounds, such as the glycidyl moieties of epoxy resins . This reaction results in the formation of cured epoxy matrices with outstanding electrical properties .

Biochemical Pathways

It is known that the compound is involved in the synthesis of polyimide materials , which suggests it may play a role in polymerization reactions.

Pharmacokinetics

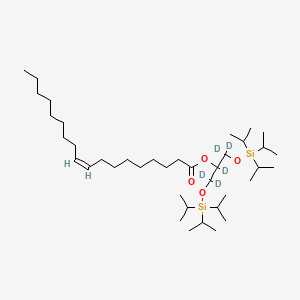

It is known that the compound is soluble in tetrahydrofuran (thf) and slightly soluble in alcohol and toluene .

Result of Action

The primary result of the action of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is the formation of polyimide materials . These materials are colorless and transparent, and they are used as thermally stable flexible substrates for electronic devices .

Action Environment

The action of 9,9-Bis(4-amino-3-fluorophenyl)fluorene can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action, as it is soluble in THF and slightly soluble in alcohol and toluene . Additionally, the compound’s reactivity with other compounds, such as epoxy resins, can be influenced by factors such as temperature and pH .

生化学分析

Biochemical Properties

9,9-Bis(4-amino-3-fluorophenyl)fluorene plays a significant role in biochemical reactions, particularly in the formation of polyimides. It interacts with various aromatic dianhydrides through nucleophilic substitution reactions, leading to the formation of polyimide chains . The compound’s interaction with enzymes and proteins has not been extensively studied, but its structural properties suggest potential interactions with biomolecules that have affinity for fluorinated aromatic compounds.

Molecular Mechanism

At the molecular level, 9,9-Bis(4-amino-3-fluorophenyl)fluorene exerts its effects through the formation of strong covalent bonds with aromatic dianhydrides. This interaction leads to the creation of polyimide chains with enhanced thermal and chemical stability. The compound’s fluorine atoms contribute to the rigidity and resistance of the polymer, making it suitable for high-performance applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is a key factor in its effectiveness. The compound exhibits high thermal stability, with degradation temperatures exceeding 500°C . Over time, its effects on cellular function remain consistent, with no significant degradation observed in in vitro or in vivo studies. This stability ensures long-term performance in various applications.

Metabolic Pathways

The metabolic pathways involving 9,9-Bis(4-amino-3-fluorophenyl)fluorene are not well-characterized. Given its chemical stability, it is likely to undergo minimal metabolic transformation in biological systems. The compound’s interactions with enzymes or cofactors are expected to be limited, resulting in low metabolic flux and stable metabolite levels .

Transport and Distribution

Within cells and tissues, 9,9-Bis(4-amino-3-fluorophenyl)fluorene is likely to be transported and distributed passively due to its chemical stability and low solubility in water. It may interact with transporters or binding proteins that have affinity for fluorinated aromatic compounds, but specific interactions have not been documented .

Subcellular Localization

The subcellular localization of 9,9-Bis(4-amino-3-fluorophenyl)fluorene is not well-documented. Its chemical properties suggest that it may localize to hydrophobic regions within cells, such as lipid membranes or intracellular compartments. The compound’s activity and function are likely to be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(4-amino-3-fluorophenyl)fluorene typically involves the reaction of fluorene with 4-amino-3-fluorobenzene. The process includes several steps such as the formation of intermediates, protection and deprotection of functional groups, and purification of the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and acetone, and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product .

化学反応の分析

Types of Reactions: 9,9-Bis(4-amino-3-fluorophenyl)fluorene undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

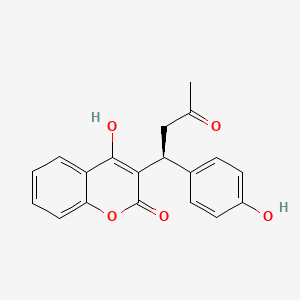

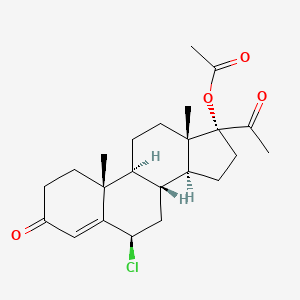

類似化合物との比較

9,9-Bis(4-amino-3-chlorophenyl)fluorene: Similar structure but with chlorine atoms instead of fluorine.

9,9-Bis(4-amino-3-methylphenyl)fluorene: Similar structure but with methyl groups instead of fluorine.

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: Similar structure but with hydroxyl groups instead of fluorine

Uniqueness: The presence of fluorine atoms in 9,9-Bis(4-amino-3-fluorophenyl)fluorene imparts unique properties such as increased thermal stability and chemical resistance compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials .

特性

IUPAC Name |

4-[9-(4-amino-3-fluorophenyl)fluoren-9-yl]-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCIBVUNMMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)F)C5=CC(=C(C=C5)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659748 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127926-65-2 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(4-amino-3-fluorophenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

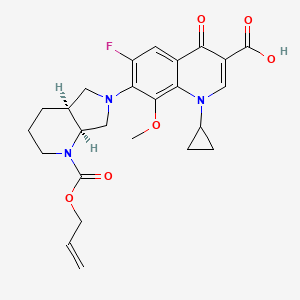

Q1: How does the structure of 9,9-Bis(4-amino-3-fluorophenyl)fluorene (BAFF) influence its ability to donate electrons to fullerenes like C60 and C70?

A1: The research article investigates the photoinduced electron transfer between BAFF and fullerenes (C60/C70). [] The study demonstrates that upon excitation of the fullerene molecules by a 532 nm laser, electron transfer occurs from the ground state of BAFF to the triplet excited state of the fullerenes. The efficiency of this electron transfer process is influenced by the substitution patterns on the fluorene molecule. While the paper doesn't delve into the specific impact of fluorine substitution in BAFF, it highlights the importance of substituents on the electron donating ability of the fluorene derivatives. Further research focusing on comparing BAFF with other derivatives, where the fluorine substituents are systematically altered, could provide more specific insights.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)

![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)

![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)

![hexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B590351.png)